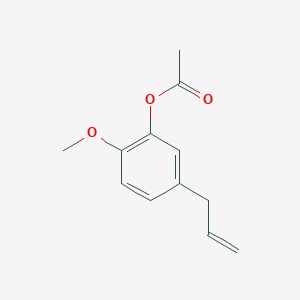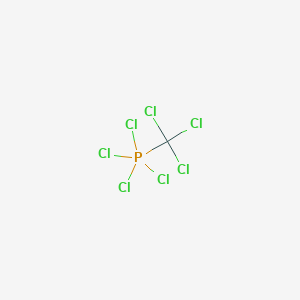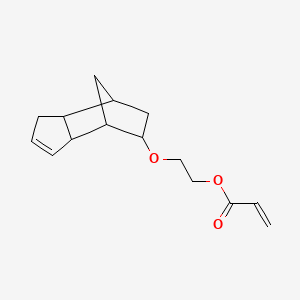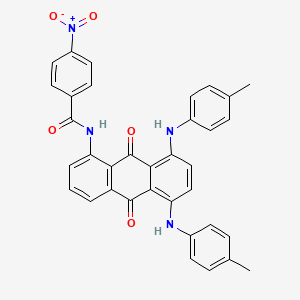![molecular formula C13H14O5S B12680270 Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate CAS No. 26759-49-9](/img/structure/B12680270.png)
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of three methoxy groups and a carboxylate ester group attached to the benzo[b]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a suitable thiophene precursor with a methoxy-substituted benzaldehyde, followed by esterification. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for thiophene derivatives . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of methoxy groups and the carboxylate ester group allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and the carboxylate ester group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane properties, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of methoxy groups.
Methyl 3,5-dimethoxybenzo[b]thiophene-2-carboxylate: Lacks one methoxy group compared to the target compound.
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
Uniqueness
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of three methoxy groups and a carboxylate ester group, which confer distinct chemical and biological properties
属性
CAS 编号 |
26759-49-9 |
|---|---|
分子式 |
C13H14O5S |
分子量 |
282.31 g/mol |
IUPAC 名称 |
methyl 3,5,6-trimethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H14O5S/c1-15-8-5-7-10(6-9(8)16-2)19-12(11(7)17-3)13(14)18-4/h5-6H,1-4H3 |
InChI 键 |
ODZIMFDGNPPJMZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


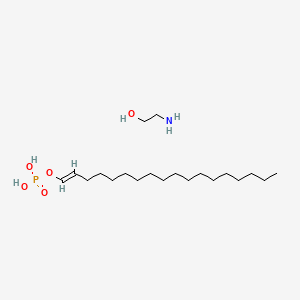
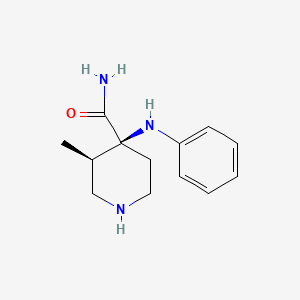
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
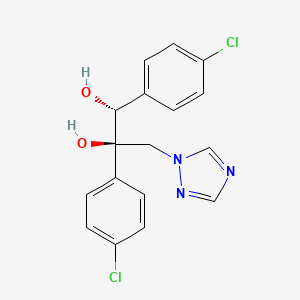
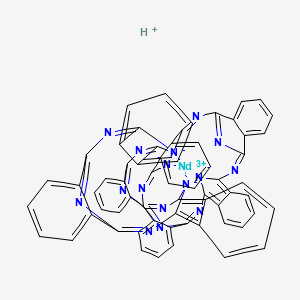
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
